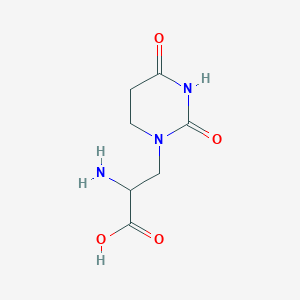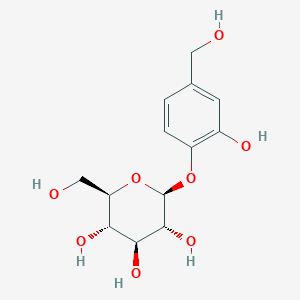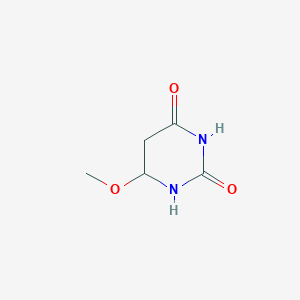
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihidro-1,4-benzodioxin-6-il)-2-(etilamino)acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de benzodioxina. Este compuesto se caracteriza por la presencia de un sistema de anillo de benzodioxina fusionado con una porción de etilaminoacetamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2,3-dihidro-1,4-benzodioxin-6-il)-2-(etilamino)acetamida típicamente involucra los siguientes pasos:
Formación del Anillo de Benzodioxina: El anillo de benzodioxina se puede sintetizar a partir de ácido salicílico y ésteres acetilénicos mediante una reacción mediada por yoduro de cobre(I) (CuI) y bicarbonato de sodio (NaHCO3) en acetonitrilo..
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la ampliación de las rutas sintéticas mencionadas, la optimización de las condiciones de reacción para obtener mayores rendimientos y la garantía de la pureza del producto final mediante diversas técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2,3-dihidro-1,4-benzodioxin-6-il)-2-(etilamino)acetamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Oxidación: Se pueden usar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la reacción de sustitución deseada.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de benzodioxina oxidados, mientras que la reducción podría producir derivados de amina reducidos.
Aplicaciones Científicas De Investigación
N-(2,3-dihidro-1,4-benzodioxin-6-il)-2-(etilamino)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como intermedio en procesos de fabricación química.
Mecanismo De Acción
El mecanismo de acción de N-(2,3-dihidro-1,4-benzodioxin-6-il)-2-(etilamino)acetamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a ciertas enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Se requieren estudios detallados para dilucidar las dianas moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
N-(2,3-dihidro-1,4-benzodioxin-6-il)-2-(metilamino)acetamida: Estructura similar con un grupo metilo en lugar de un grupo etilo.
N-(2,3-dihidro-1,4-benzodioxin-6-il)-2-(propilamino)acetamida: Estructura similar con un grupo propilo en lugar de un grupo etilo.
Singularidad
N-(2,3-dihidro-1,4-benzodioxin-6-il)-2-(etilamino)acetamida es única debido a su porción específica de etilaminoacetamida, que puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-2-13-8-12(15)14-9-3-4-10-11(7-9)17-6-5-16-10/h3-4,7,13H,2,5-6,8H2,1H3,(H,14,15) |
Clave InChI |
JJHSEKNXDPQZTE-UHFFFAOYSA-N |
SMILES canónico |
CCNCC(=O)NC1=CC2=C(C=C1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)
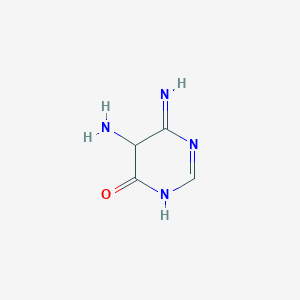
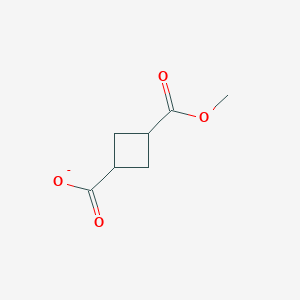

![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
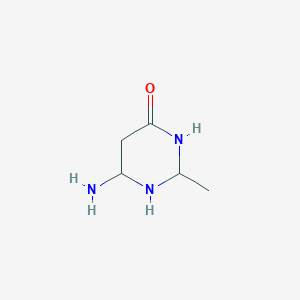

![ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360586.png)
